molecular formula C7H14O B14718775 3-Methylhex-3-EN-1-OL CAS No. 10348-66-0

3-Methylhex-3-EN-1-OL

Cat. No.: B14718775
CAS No.: 10348-66-0
M. Wt: 114.19 g/mol
InChI Key: BQURYLHIDQYWFD-UHFFFAOYSA-N
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Description

3-Methylhex-3-en-1-ol is an unsaturated alcohol characterized by a six-carbon chain with a methyl group and a double bond at the third carbon position. For instance, derivatives such as (E)-6-(4-Chlorophenyl)-3-methylhex-3-en-1-ol (1e) and (E)-6-(Furan-2-yl)-3-methylhex-3-en-1-ol (1f) share the core this compound backbone but feature distinct substituents at the terminal carbon . These compounds are typically synthesized via Grignard reactions or aldol condensations, yielding colorless to yellow oils with moderate to high purity (75–83% yields) .

Properties

CAS No.

10348-66-0

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

3-methylhex-3-en-1-ol

InChI

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h4,8H,3,5-6H2,1-2H3

InChI Key

BQURYLHIDQYWFD-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhex-3-EN-1-OL can be synthesized through several methods. One common approach involves the selective hydrogenation of 3-methylhex-3-yn-1-ol using a palladium catalyst. This reaction typically occurs under mild conditions, with the presence of hydrogen gas and a suitable solvent .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methylhex-3-yn-1-ol. The process involves the use of heterogeneous catalysts, such as palladium on carbon, to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Methylhex-3-EN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Alkyl halides

Scientific Research Applications

3-Methylhex-3-EN-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylhex-3-EN-1-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s double bond and hydroxyl group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features
(E)-3-Methylhex-3-en-1-ol (core) C₇H₁₂O 112.17 Linear chain, double bond at C3, hydroxyl at C1
(E)-6-(4-Chlorophenyl)-1e C₁₃H₁₇ClO 224.73 4-Chlorophenyl substituent at C6
(E)-6-(Furan-2-yl)-1f C₁₁H₁₆O₂ 180.24 Furan-2-yl substituent at C6
(1-Methylcyclohex-3-en-1-yl)methanol C₈H₁₄O 126.20 Cyclohexene ring, methyl and hydroxyl groups

Key Observations :

  • Chain vs. Cyclic Systems: Derivatives of this compound are linear alkenols, whereas (1-methylcyclohex-3-en-1-yl)methanol incorporates a cyclohexene ring, introducing ring strain and steric effects that may alter reactivity .
  • Substituent Effects : Terminal substituents (e.g., chlorophenyl in 1e , furan in 1f ) significantly increase molar mass and polarity, influencing solubility and spectroscopic profiles .

Key Observations :

  • Efficiency : Derivatives of this compound show high synthetic efficiency (75–83% yields) under controlled conditions, such as low-temperature Grignard reactions .
  • Challenges in Cyclic Systems: Data on the synthesis of (1-methylcyclohex-3-en-1-yl)methanol is sparse, but cyclic analogs often require specialized catalysts to manage ring strain during synthesis .

Spectroscopic and Physicochemical Properties

  • NMR Profiles: 1e: ¹H NMR signals for the chlorophenyl group (δ 7.2–7.4 ppm) and allylic protons (δ 5.3–5.5 ppm) confirm regioselective synthesis . Cyclohexene analog: Expected upfield shifts for ring protons (δ 1.5–2.5 ppm) due to reduced electron density compared to linear alkenols .
  • Stability : Linear derivatives (e.g., 1e , 1f ) are stable as oils but may polymerize under prolonged exposure to light or oxygen. Cyclohexene-based alcohols may exhibit higher thermal stability due to ring rigidity .

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